Methyl 2-chloro-2-(oxolan-3-yl)acetate
Description
Methyl 2-chloro-2-(oxolan-3-yl)acetate is an ester derivative featuring a chloro substituent at the α-carbon and a tetrahydrofuran-3-yl (oxolan-3-yl) group. Replacing the amino group (-NH₂) with a chloro (-Cl) substituent yields a molecular formula of C₇H₁₁ClO₃ and an approximate molecular weight of 178.62 g/mol. The compound’s reactivity is likely dominated by the electron-withdrawing chloro group, making it a candidate for nucleophilic substitution reactions or as a precursor in heterocyclic synthesis.
Properties
IUPAC Name |
methyl 2-chloro-2-(oxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNCURYSGXYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-chloro-2-(oxolan-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H13ClO3
- Molecular Weight : 194.64 g/mol
- IUPAC Name : this compound
The presence of the oxolane ring and the chloro substituent suggests that this compound may exhibit unique reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.
- Chemical Reactivity : The ester group can undergo hydrolysis, releasing active intermediates that can interact with biomolecules, potentially affecting various biochemical pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties:
- In vitro Studies : The compound has demonstrated moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In assays involving breast cancer cell lines (e.g., MDA-MB-231), this compound induced apoptosis, as indicated by increased annexin V-FITC staining . The IC50 values for cell viability were found to be approximately 30 µM, suggesting a concentration-dependent effect on cell growth.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several chloro-substituted compounds, including this compound. The results indicated that this compound inhibited bacterial growth effectively compared to controls, supporting its potential use in developing new antimicrobial agents .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, this compound was tested against breast cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also triggered apoptosis through intrinsic pathways. The study highlighted the compound's selectivity for cancer cells over normal cells, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-chloro-2-(oxolan-3-yl)acetate with structurally related esters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
